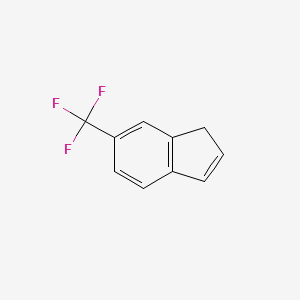
6-(三氟甲基)-1H-茚满
描述
“6-(trifluoromethyl)-1H-indene” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-(trifluoromethyl)-1H-indene” is not available in the retrieved information.科学研究应用
Organic Synthesis and Medicinal Chemistry
The trifluoromethyl group is a powerful tool in organic synthesis. Researchers have harnessed its unique properties to create novel compounds with enhanced biological activity. In medicinal chemistry, 6-(trifluoromethyl)-1H-indene derivatives have been explored as potential drug candidates due to their favorable pharmacokinetic properties and bioavailability . These compounds can serve as building blocks for designing new drugs targeting specific diseases.
C–F Bond Activation and Transition Metal Catalysis
The trifluoromethyl group is amenable to C–F bond activation reactions. Researchers have utilized it in various transformations, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts . These reactions enable the incorporation of the trifluoromethyl moiety into complex molecules.
Antifungal Properties
Studies have demonstrated that certain trifluoromethyl pyrimidine derivatives exhibit potent antifungal activity. These compounds effectively inhibit the growth of fungal pathogens such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . Their antifungal potential makes them valuable candidates for agricultural applications.
Insecticidal Activity
Trifluoromethyl pyrimidine derivatives have also been evaluated for insecticidal properties. While their activity is moderate compared to existing insecticides, they still show promise against pests like Mythimna separata and Spodoptera frugiperda . Continued research may lead to the development of more effective insecticides.
Anticancer Potential
In vitro studies have revealed that some trifluoromethyl pyrimidine derivatives possess anticancer activity against cell lines such as PC3, K562, Hela, and A549 . Although their potency is lower than that of established chemotherapeutic agents, these compounds represent a novel avenue for cancer drug discovery.
Molecular Topologies and Complex Structures
The compound 2-(trifluoromethyl)isonicotinic acid has been used in constructing molecular topologies. It participates in the formation of homometallic and heterometallic molecular squares, contributing to the creation of intricate molecular structures .
作用机制
Target of Action
It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, some compounds with this group have been found to target phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For instance, some compounds have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . They are often involved in various biochemical reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
Result of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the degradation of some trifluoromethyl-containing compounds occurs mainly under anaerobic conditions, as observed in poorly drained soils when there is subsequent rainfall .
属性
IUPAC Name |
6-(trifluoromethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDIEALUPJKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
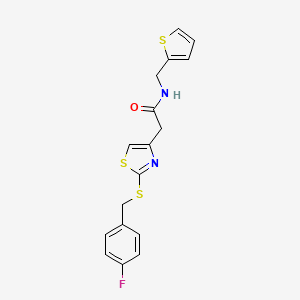
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
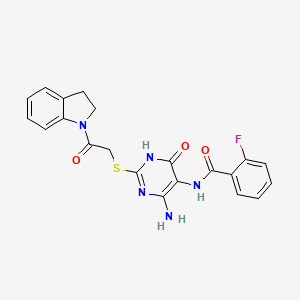
![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
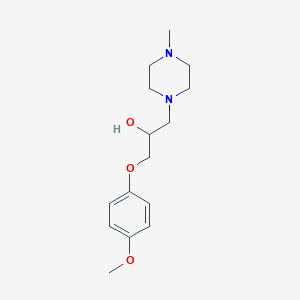
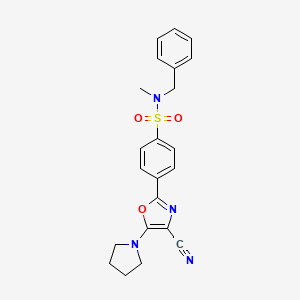

![N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448652.png)